1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea
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Overview
Description
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methyl-1H-indole, furan-2-ylmethanol, and phenyl isothiocyanate.
Formation of Intermediates: The indole derivative is alkylated with an appropriate alkylating agent to introduce the ethyl group. Similarly, furan-2-ylmethanol is converted to its corresponding furan-2-ylmethyl chloride.
Thiourea Formation: The final step involves the reaction of the alkylated indole and furan-2-ylmethyl chloride with phenyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea: Lacks the furan-2-ylmethyl group.
1-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea: Lacks the methyl group on the indole ring.
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylurea: Contains a urea group instead of a thiourea group.
Uniqueness
The presence of the furan-2-ylmethyl group and the specific substitution pattern on the indole ring make 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea unique. These structural features may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c1-16-20(21-14-17(24)9-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-6-3-2-4-7-18/h2-10,13-14,25H,11-12,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPAJOOKDLNRME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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